3-(3,5-Dimethylbenzyl)-4-oxo-4-(phenylamino)butanoic acid
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Overview
Description
4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)BUTANOIC ACID is an organic compound with a complex structure It features a butanoic acid backbone with a 3,5-dimethylphenyl group and a phenylcarbamoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)BUTANOIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the 3,5-dimethylphenyl derivative, followed by the introduction of the phenylcarbamoyl group through a series of substitution reactions. The final step involves the formation of the butanoic acid moiety under controlled conditions, often using acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)PENTANOIC ACID: Similar structure but with an additional carbon in the backbone.
4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)PROPANOIC ACID: Similar structure but with one less carbon in the backbone.
Uniqueness
4-(3,5-DIMETHYLPHENYL)-3-(PHENYLCARBAMOYL)BUTANOIC ACID is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-anilino-3-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H21NO3/c1-13-8-14(2)10-15(9-13)11-16(12-18(21)22)19(23)20-17-6-4-3-5-7-17/h3-10,16H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
IHNVKIUGXGRGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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